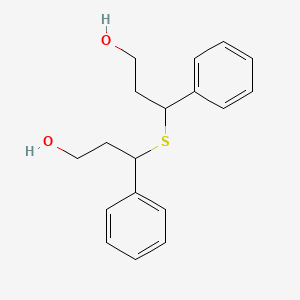
3,3'-Thiobis(3-phenylpropan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Thiobis(3-phenylpropan-1-ol): is an organic compound with the molecular formula C18H22O2S . It is characterized by the presence of a sulfur atom linking two 3-phenylpropan-1-ol groups. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Thiobis(3-phenylpropan-1-ol) typically involves the reaction of 3-phenylpropan-1-ol with a sulfur-containing reagent. One common method is the reaction of 3-phenylpropan-1-ol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Reactants: 3-phenylpropan-1-ol and sulfur dichloride.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.
Procedure: The 3-phenylpropan-1-ol is added to a solution of sulfur dichloride in an appropriate solvent, such as dichloromethane. The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
Product Isolation: After the reaction is complete, the product is isolated by standard purification techniques, such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Thiobis(3-phenylpropan-1-ol) may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Thiobis(3-phenylpropan-1-ol): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and ethers, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3’-Thiobis(3-phenylpropan-1-ol): has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3,3’-Thiobis(3-phenylpropan-1-ol) involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form bonds with other molecules, influencing their reactivity and stability. Additionally, the hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
3,3’-Thiobis(3-phenylpropan-1-ol): can be compared with other similar compounds, such as:
3-Phenylpropan-1-ol: Lacks the sulfur linkage, resulting in different chemical and physical properties.
3,3’-Thiobis(propan-1-ol): Similar structure but without the phenyl groups, leading to different reactivity and applications.
Cinnamyl alcohol (3-phenylprop-2-en-1-ol): Contains a double bond in the alkyl chain, which can influence its electronic interactions and reactivity.
The uniqueness of 3,3’-Thiobis(3-phenylpropan-1-ol) lies in its specific combination of a sulfur linkage and phenyl groups, which confer distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C18H22O2S |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-(3-hydroxy-1-phenylpropyl)sulfanyl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C18H22O2S/c19-13-11-17(15-7-3-1-4-8-15)21-18(12-14-20)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
Clé InChI |
GTRVIDXAAGHREI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCO)SC(CCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


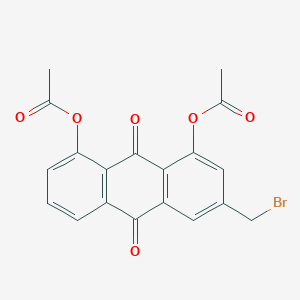
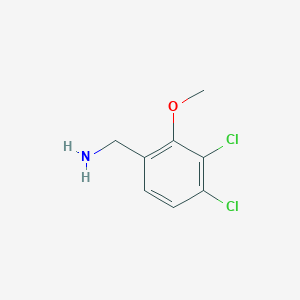
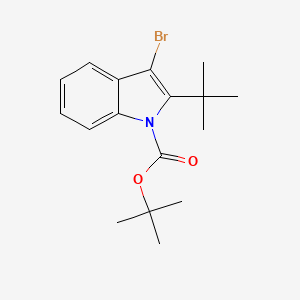
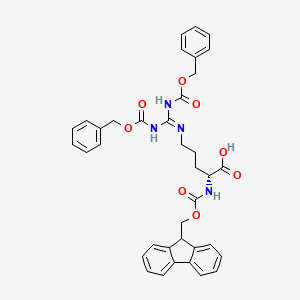
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
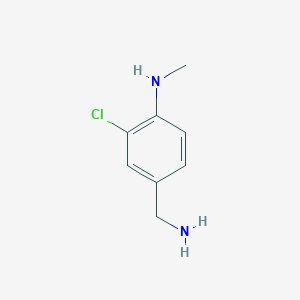
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)
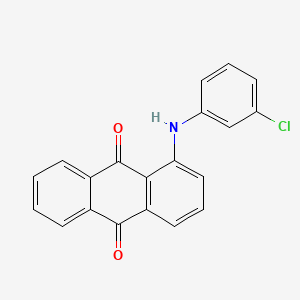
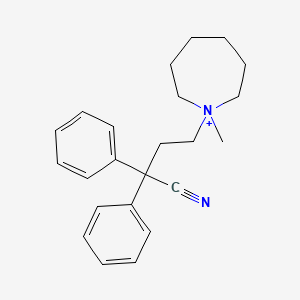
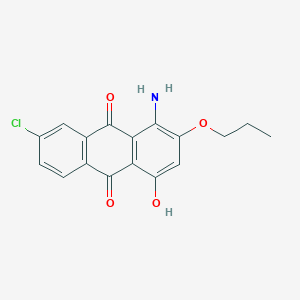
![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
